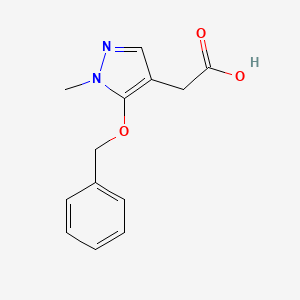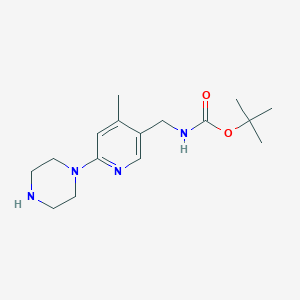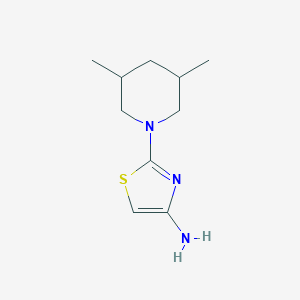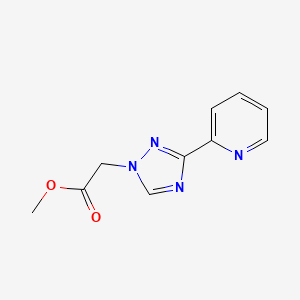
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate is a specialized chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds significant potential for various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Introduction of Nitro and Isopropoxy Groups: The nitro group is introduced through nitration, while the isopropoxy group is added via etherification reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted benzofuran derivatives .
Applications De Recherche Scientifique
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in tumor cells or inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with anti-cancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H13NO6 |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
methyl 5-nitro-3-propan-2-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-7(2)19-11-9-6-8(14(16)17)4-5-10(9)20-12(11)13(15)18-3/h4-7H,1-3H3 |
Clé InChI |
RSTCUXFVTGIUNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



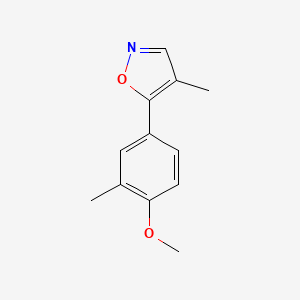
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11794640.png)

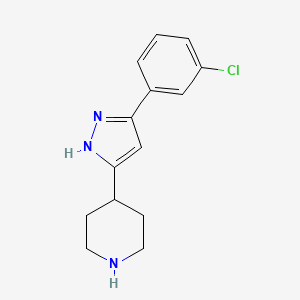
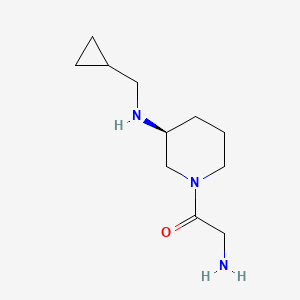
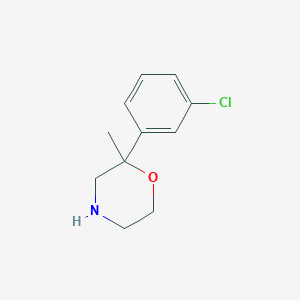
![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)

